molecular formula C21H19F3N4O2 B2666775 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide CAS No. 946355-43-7

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2666775
CAS No.: 946355-43-7
M. Wt: 416.404
InChI Key: MPMYZVROWFWVOY-UHFFFAOYSA-N
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Description

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide is a synthetic small molecule designed for research applications. This compound features a benzamide core linked to a 6-ethoxy-2-methylpyrimidine moiety via a phenylenediamine connector, a structural motif found in molecules investigated for targeting various biological pathways . The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to influence the molecule's lipophilicity, metabolic stability, and binding affinity. While the specific mechanism of action for this compound requires experimental validation, molecules with analogous structures have been explored as inhibitors of epigenetic regulators like DNA methyltransferases (DNMTs) . Other related pyrimidine-carboxamide compounds have demonstrated whole-cell activity against Mycobacterium tuberculosis (Mtb) through a novel, non-cytotoxic mechanism of action, suggesting the potential for this chemical series to interact with unique biological targets . Its core structure suggests potential for use in chemical biology and early-stage drug discovery research, particularly in programs seeking novel enzyme inhibitors or cellular probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c1-3-30-19-12-18(25-13(2)26-19)27-16-8-10-17(11-9-16)28-20(29)14-4-6-15(7-5-14)21(22,23)24/h4-12H,3H2,1-2H3,(H,28,29)(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMYZVROWFWVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step often involves the synthesis of the pyrimidine ring. This can be achieved through the reaction of ethyl acetoacetate with guanidine in the presence of a base, such as sodium ethoxide, to form 6-ethoxy-2-methylpyrimidine.

    Amination: The next step involves the introduction of the amino group to the pyrimidine ring. This can be done by reacting 6-ethoxy-2-methylpyrimidine with an appropriate amine under suitable conditions.

    Coupling with Benzoyl Chloride: The final step involves the coupling of the aminated pyrimidine with 4-(trifluoromethyl)benzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethyl aldehyde or ethyl carboxylic acid, while reduction of the carbonyl group in the benzamide moiety can produce the corresponding amine.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways. It can serve as a tool compound to elucidate the mechanisms of action of related molecules.

    Materials Science: Due to its structural properties, the compound is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to optimize its efficacy and safety profile for potential therapeutic use.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Benzamides

  • Compound 6e (N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethyl)benzamide): Structure: Replaces the pyrimidine ring with a thieno[2,3-d]pyrimidine scaffold and introduces a chloro substituent.
  • N-{4-Methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide: Structure: Features a pyridine-pyrimidine hybrid core and a 3-(trifluoromethyl)benzamide. Functional Relevance: Documented to interact with proteins in DrugBank, suggesting kinase or receptor targeting. The pyridine ring may enhance solubility compared to purely pyrimidine-based analogs .

Substituted Benzamides with Heterocyclic Moieties

  • Compound 18 (4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide): Structure: Incorporates a nitro group and a methyl-substituted aniline linker. Properties: Melting point (169–171°C) and purity (98.18%) indicate high crystallinity.
  • N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide :

    • Structure : Substitutes pyrimidine with a pyridine ring bearing methyl and trifluoromethyl groups.
    • Physicochemical Data : Molecular weight 390.79 g/mol, density 1.354 g/cm³, and predicted boiling point 425.4°C. The chloro substituent may reduce metabolic degradation compared to ethoxy groups .

Pharmacologically Optimized Derivatives

  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide: Structure: Includes a 4-methylimidazole substituent and a pyridine-pyrimidine core. Application: Formulated via melt extrusion with organic acids to enhance bioavailability, indicating utility in oncology or immunology .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimidine 6-Ethoxy, 2-methyl, 4-(trifluoromethyl) N/A ~475 (estimated) High lipophilicity, kinase inhibition?
Compound 6e Thieno[2,3-d]pyrimidine 2-Chloro, 4-(trifluoromethyl) N/A ~392 (estimated) Enhanced aromatic stacking
Compound 18 Benzamide 2-Methyl-5-nitro, 3-(trifluoromethyl) 169–171 ~450 (estimated) High crystallinity (98.18% purity)
N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide Pyridine 6-Methyl, 4-trifluoromethyl, 4-chloro N/A 390.79 Predicted boiling point 425.4°C
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methylimidazol-yl)-3-(trifluoromethyl)phenyl] benzamide Pyridine-pyrimidine hybrid 4-Methylimidazole, 3-(trifluoromethyl) N/A ~600 (estimated) Optimized for oral bioavailability

Key Findings and Implications

Structural Flexibility: The pyrimidine core can be replaced with thienopyrimidine or pyridine rings to modulate electronic properties and target selectivity. For instance, thienopyrimidine derivatives may enhance DNA intercalation , while pyridine hybrids improve solubility .

Substituent Effects :

  • Ethoxy vs. Chloro : Ethoxy groups increase lipophilicity, aiding membrane permeation, whereas chloro substituents may reduce metabolic clearance .
  • Trifluoromethyl : Consistently improves binding affinity and metabolic stability across analogs .

Pharmacological Optimization : Melt extrusion with organic acids (e.g., in ) highlights industrial strategies to overcome poor solubility, a common issue with benzamide derivatives .

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